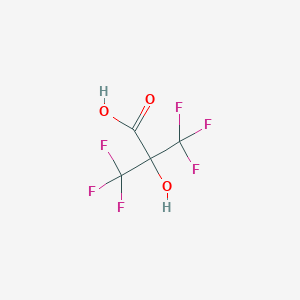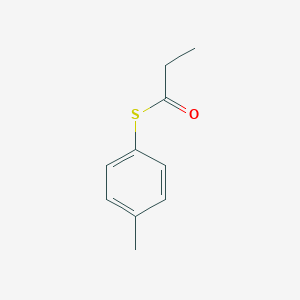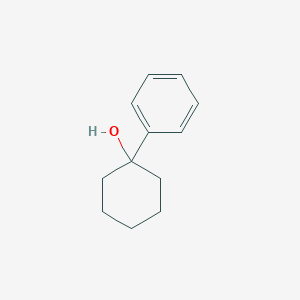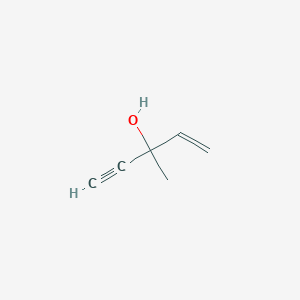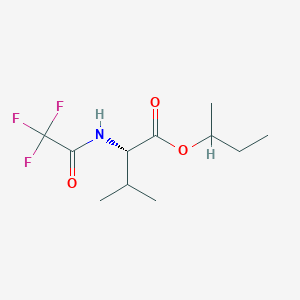
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- acts as a protecting group for amino acids during peptide synthesis. It forms a stable covalent bond with the amino group of the amino acid, protecting it from unwanted reactions during peptide synthesis. The protecting group can be easily removed under mild conditions, such as treatment with acid or base, to reveal the reactive amino group for further reactions.
Biochemische Und Physiologische Effekte
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has no known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- in lab experiments include its stability under mild conditions, ease of removal, and compatibility with various peptide synthesis techniques. The limitations of using this compound include its high cost, low yield, and potential toxicity.
Zukünftige Richtungen
For research on Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- include exploring its applications in drug discovery and proteomics. This compound can be used as a building block for designing new drugs with improved pharmacological properties, such as increased potency and specificity. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can also be used in proteomics to study protein structure and function, as well as protein-protein interactions. Further research is needed to optimize the synthesis and purification of this compound and explore its potential applications in various fields.
Synthesemethoden
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- can be synthesized through the reaction of valine with trifluoroacetic anhydride and sec-butanol. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. This compound is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- has also been used in drug discovery as a building block for designing new drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
16974-92-8 |
|---|---|
Produktname |
Valine, N-(trifluoroacetyl)-, sec-butyl ester, L- |
Molekularformel |
C11H18F3NO3 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
butan-2-yl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C11H18F3NO3/c1-5-7(4)18-9(16)8(6(2)3)15-10(17)11(12,13)14/h6-8H,5H2,1-4H3,(H,15,17)/t7?,8-/m0/s1 |
InChI-Schlüssel |
BXZLFWSHYCWSSH-MQWKRIRWSA-N |
Isomerische SMILES |
CCC(C)OC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F |
SMILES |
CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCC(C)OC(=O)C(C(C)C)NC(=O)C(F)(F)F |
Synonyme |
N-(Trifluoroacetyl)-L-valine 1-methylpropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



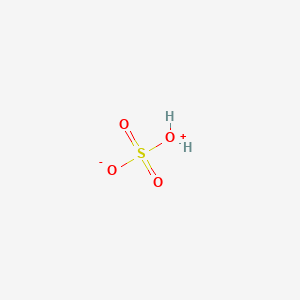
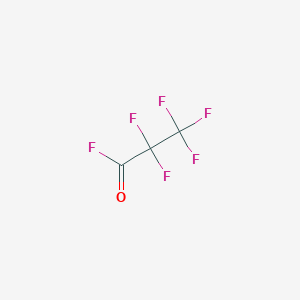
![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
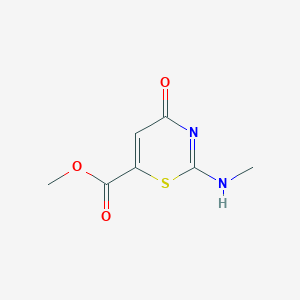
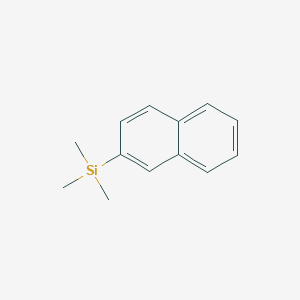
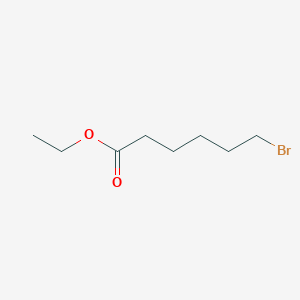
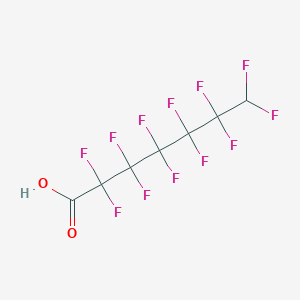
![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
